1-Cyclopropyl-3-(thiophen-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea
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Overview
Description
1-Cyclopropyl-3-(thiophen-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea is an organic compound that features a urea core substituted with cyclopropyl and thiophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-3-(thiophen-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea typically involves the reaction of cyclopropyl isocyanate with thiophen-2-ylmethylamine and thiophen-3-ylmethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction conditions often include:
- Solvent: Anhydrous dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Catalyst: Base such as triethylamine or pyridine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-3-(thiophen-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophenyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The urea core can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solventdichloromethane; temperature0°C to room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; solventtetrahydrofuran or ethanol; temperature0°C to reflux.
Substitution: Nucleophiles such as amines or alcohols; solventdichloromethane or acetonitrile; temperatureroom temperature to reflux.
Major Products Formed
Oxidation: Sulfoxides or sulfones
Reduction: Amines
Substitution: Urea derivatives with various substituents
Scientific Research Applications
1-Cyclopropyl-3-(thiophen-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-(thiophen-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropyl and thiophenyl groups can enhance the compound’s binding affinity and specificity for these targets. The urea core can also participate in hydrogen bonding interactions, further stabilizing the compound-target complex.
Comparison with Similar Compounds
Similar Compounds
1-Cyclopropyl-3-(phenylmethyl)urea: Similar structure but with phenyl groups instead of thiophenyl groups.
1-Cyclopropyl-3-(pyridin-2-ylmethyl)urea: Contains pyridinyl groups instead of thiophenyl groups.
1-Cyclopropyl-3-(benzyl)urea: Features benzyl groups instead of thiophenyl groups.
Uniqueness
1-Cyclopropyl-3-(thiophen-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea is unique due to the presence of both thiophen-2-ylmethyl and thiophen-3-ylmethyl groups, which can impart distinct electronic and steric properties. These features can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-cyclopropyl-3-(thiophen-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS2/c17-14(15-8-13-2-1-6-19-13)16(12-3-4-12)9-11-5-7-18-10-11/h1-2,5-7,10,12H,3-4,8-9H2,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUJTQOTIGRYMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CSC=C2)C(=O)NCC3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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